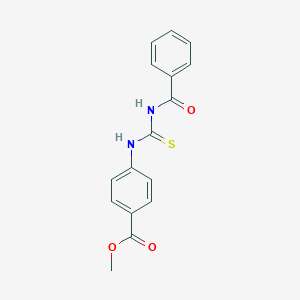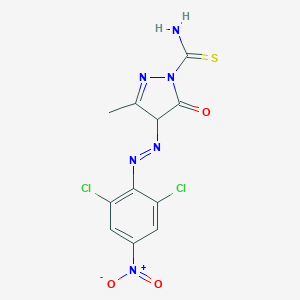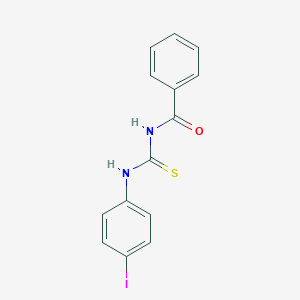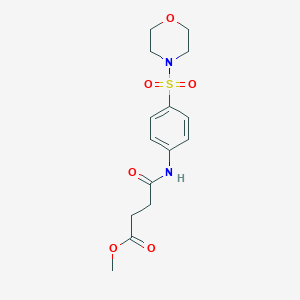![molecular formula C13H17N3O2S B464963 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide CAS No. 791789-28-1](/img/structure/B464963.png)
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide, commonly known as FMPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
FMPCA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer and prostate cancer cells. Inflammation research has shown that FMPCA can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Mecanismo De Acción
The mechanism of action of FMPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer research, FMPCA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. In inflammation research, FMPCA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and cognitive function.
Biochemical and Physiological Effects:
FMPCA has been shown to have various biochemical and physiological effects in the body. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce tumor size in animal models. In inflammation research, FMPCA has been shown to reduce the production of inflammatory cytokines, reduce inflammation, and improve tissue damage in animal models. In neurological disorder research, FMPCA has been shown to improve cognitive function, reduce anxiety-like behavior, and modulate the activity of the GABA-A receptor in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMPCA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, FMPCA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for FMPCA research, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders, as well as studies on its mechanism of action and potential side effects. Additionally, there is a need for the development of more effective and efficient synthesis methods for FMPCA.
Métodos De Síntesis
FMPCA can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride to produce 2-chloro-2-furoic acid, which is then reacted with N-(4-methyl-1-piperazinyl)thiocarbonyl chloride to produce FMPCA. This synthesis method has been described in detail in various scientific publications.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTIWBUFDTYUOM-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({5-[(4-Hydroxy-3-methoxybenzylidene)amino]-1-naphthyl}imino)methyl]-2-methoxyphenol](/img/structure/B464915.png)
![4-{[(benzoylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B464922.png)

![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)

![N'~1~,N'~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide](/img/structure/B464954.png)

![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-3-(2-thienyl)acrylamide](/img/structure/B464966.png)

![4-[(4-ethoxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464993.png)
![4-[(2,5-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464994.png)
![4-[(3-chlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464995.png)
![4-{[2-(4-morpholinylcarbonyl)phenyl]hydrazono}-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464998.png)